molecular formula C8H9N5O B105732 4-AMINO-1,6-DIMETHYLPTERIDIN-7(1H)-ONE CAS No. 19152-99-9

4-AMINO-1,6-DIMETHYLPTERIDIN-7(1H)-ONE

Cat. No.: B105732
CAS No.: 19152-99-9
M. Wt: 191.19 g/mol
InChI Key: NXTSCKXJWGUHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-AMINO-1,6-DIMETHYLPTERIDIN-7(1H)-ONE is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound features a pteridine ring system with amino and methyl substituents, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-1,6-DIMETHYLPTERIDIN-7(1H)-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4,5-triamino-6-hydroxypyrimidine with 3,4-dimethylpyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride, followed by neutralization and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-1,6-DIMETHYLPTERIDIN-7(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can yield dihydropteridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Pteridine-2,4-dione derivatives.

    Reduction: Dihydropteridine derivatives.

    Substitution: Various substituted pteridines depending on the reagents used.

Scientific Research Applications

4-AMINO-1,6-DIMETHYLPTERIDIN-7(1H)-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.

    Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-AMINO-1,6-DIMETHYLPTERIDIN-7(1H)-ONE involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various metabolic pathways, leading to potential therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6,7-dimethylpteridine
  • 4-Amino-6,7-dimethylpteridine-2,4-dione
  • 2-Amino-4,6,7-trimethylpteridine

Uniqueness

4-AMINO-1,6-DIMETHYLPTERIDIN-7(1H)-ONE is unique due to its specific substitution pattern on the pteridine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, which can be advantageous in specific research and industrial contexts.

Properties

IUPAC Name

4-amino-6,7-dimethyl-3H-pteridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-3-4(2)11-7-5(10-3)6(9)12-8(14)13-7/h1-2H3,(H3,9,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTSCKXJWGUHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NC(=O)N=C2N=C1C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419992
Record name 4-Amino-6,7-dimethylpteridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19152-99-9
Record name 4-Amino-6,7-dimethylpteridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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